3-Ethyl-4-methoxybenzoic Acid (CAS 22934-35-6): A Strategic Scaffold for Medicinal Chemistry
3-Ethyl-4-methoxybenzoic Acid (CAS 22934-35-6): A Strategic Scaffold for Medicinal Chemistry
[1][2][3][4]
Executive Summary
3-Ethyl-4-methoxybenzoic acid (CAS 22934-35-6) is a specialized aromatic building block utilized primarily in the synthesis of pharmaceutical candidates targeting metabolic disorders (e.g., GPR120 agonists) and insulin resistance pathways (e.g., PTPase inhibitors).[1][2][3][4][5] As a structural homolog of anisic acid, it offers a distinct steric and lipophilic profile due to the 3-ethyl substituent, making it a critical tool for Structure-Activity Relationship (SAR) optimization.[3] This guide details its physicochemical properties, validated synthesis routes, and application in drug discovery.[3]
Physicochemical Profile
The introduction of an ethyl group at the meta-position (relative to the carboxyl group) of 4-methoxybenzoic acid significantly alters the molecular volume and lipophilicity without disrupting the electronic donation of the para-methoxy group.[3]
Table 1: Core Technical Specifications
| Property | Data | Note |
| CAS Number | 22934-35-6 | Verified Registry Number |
| IUPAC Name | 3-Ethyl-4-methoxybenzoic acid | Common: 3-Ethyl-p-anisic acid |
| Molecular Formula | C₁₀H₁₂O₃ | |
| Molecular Weight | 180.20 g/mol | |
| SMILES | CCC1=C(C=CC(=C1)C(=O)O)OC | |
| Appearance | White to off-white crystalline solid | Based on structural analogs |
| Solubility | Soluble in DCM, EtOAc, DMSO, Ethanol | Insoluble in water |
| pKa (Predicted) | ~4.5 | Typical for benzoic acid derivatives |
| LogP (Predicted) | ~2.8 | Higher lipophilicity than anisic acid (LogP ~2.[1][3][4][6][7]0) |
| Melting Point | 150–190°C (Predicted range) | Experimental determination recommended prior to use |
Synthesis & Manufacturing Protocols
While 3-ethyl-4-methoxybenzoic acid is commercially available, in-house preparation is often required for isotopic labeling or when specific purity profiles are needed.[3] Two primary routes are established: Oxidation of the Aldehyde (preferred for lab scale) and Carboxylation of the Aryl Halide (preferred for scale-up).[3]
Route A: Oxidation of 3-Ethyl-4-methoxybenzaldehyde
This method is cited in patent literature for generating high-purity acid intermediates for GPR120 agonist synthesis.[3]
Reagents:
-
Precursor: 3-Ethyl-4-methoxybenzaldehyde (CAS 638- description in patents).[3][8]
-
Oxidant: Sodium chlorite (NaClO₂) / Hydrogen peroxide (H₂O₂).[3]
-
Scavenger: 2-Methyl-2-butene (if using Pinnick oxidation).[3]
Protocol:
-
Dissolution: Dissolve 3-ethyl-4-methoxybenzaldehyde (1.0 eq) in a mixture of tert-butanol and water (3:1 v/v).
-
Scavenger Addition: Add 2-methyl-2-butene (10.0 eq) to scavenge hypochlorite byproducts.[3]
-
Oxidation: Add Sodium chlorite (NaClO₂, 3.0 eq) and Sodium dihydrogen phosphate (NaH₂PO₄, 2.0 eq) portion-wise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (disappearance of aldehyde).[3]
-
Workup: Acidify to pH 2 with 1N HCl. Extract with Ethyl Acetate (3x).[3] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]
-
Purification: Recrystallize from Ethanol/Hexane if necessary.
Route B: Carboxylation via Grignard/Lithiation
This route is robust if the bromo-precursor is available.[3]
Protocol:
-
Activation: Treat 4-bromo-2-ethylanisole with Magnesium turnings (THF, reflux) or n-Butyllithium (THF, -78°C).
-
Quench: Bubble anhydrous CO₂ gas through the solution (or pour onto dry ice).
-
Acidification: Quench with dilute HCl to protonate the carboxylate salt.
Figure 1: Validated synthetic pathways for CAS 22934-35-6. Route A is preferred for laboratory synthesis; Route B is viable for bulk manufacturing.[3]
Analytical Characterization
For quality control, the following spectral signatures confirm the structure.
Predicted NMR Data (CDCl₃)
-
¹H NMR (400 MHz):
-
δ 11.0-12.0 (br s, 1H): Carboxylic acid proton (-COOH).[3]
-
δ 7.95 (d, J=2.0 Hz, 1H): Aromatic H-2 (ortho to COOH, meta to OMe).[3]
-
δ 7.90 (dd, J=8.5, 2.0 Hz, 1H): Aromatic H-6 (ortho to COOH).[3]
-
δ 6.90 (d, J=8.5 Hz, 1H): Aromatic H-5 (ortho to OMe).[3]
-
δ 3.89 (s, 3H): Methoxy group (-OCH₃).[3]
-
δ 2.68 (q, J=7.5 Hz, 2H): Ethyl methylene (-CH₂-).[3]
-
δ 1.22 (t, J=7.5 Hz, 3H): Ethyl methyl (-CH₃).[3]
-
-
¹³C NMR (100 MHz):
Applications in Drug Development[3]
3-Ethyl-4-methoxybenzoic acid serves as a vital "bioisostere" probe.[3] In medicinal chemistry, replacing a methyl group (from 3-methyl-4-methoxybenzoic acid) with an ethyl group tests the steric tolerance of a binding pocket.[3]
Key Therapeutic Areas[3][7]
-
GPR120 Agonists: Used to synthesize phenyl-propionic acid derivatives for treating Type 2 Diabetes.[3] The ethyl group enhances hydrophobic interaction within the GPR120 receptor pocket compared to the methyl analog.[3]
-
PTPase Inhibitors: Incorporated into benzothiophene scaffolds to target Protein Tyrosine Phosphatases (PTP1B), modulating insulin signaling pathways.
-
HFGAN72 Antagonists: Used in the synthesis of urea derivatives targeting neuropeptide receptors.[3]
Experimental Workflow: SAR Optimization
When optimizing a lead compound containing an anisic acid moiety:
-
Synthesize the 3-Ethyl derivative using CAS 22934-35-6.[1][2][3][4]
-
Compare potency (IC₅₀) against the 3-Methyl and 3-H analogs.
-
Result Interpretation:
Figure 2: Role of 3-Ethyl-4-methoxybenzoic acid in exploring steric and lipophilic space during lead optimization.
Safety & Handling (SDS Summary)
GHS Classification: Warning[1][2][4][5]
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[3]
-
Ventilation: Handle within a chemical fume hood to avoid dust inhalation.[3]
-
Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal room temperature conditions.
References
-
Preparation of GPR120 Receptor Agonists. US Patent 8,598,374 B2. (2013). Describes the synthesis of 3-ethyl-4-methoxybenzaldehyde and its conversion to the acid.
-
Benzothiophenes, Benzofurans, and Indoles Useful in the Treatment of Insulin Resistance. WO Patent 1999061435 A1. (1999).[3] Cites 3-ethyl-p-anisic acid (RN-22934-35-6) as a starting material.[3]
-
Phenyl Urea and Phenyl Thiourea Derivatives as HFGAN72 Antagonists. WO Patent 1999009024 A1. (1999).[3] Details the use of 3-ethyl-4-methoxybenzoic acid in urea derivative synthesis.
-
PubChem Compound Summary: Ethyl 3-hydroxy-4-methoxybenzoate. National Center for Biotechnology Information.[3] (Accessed 2024).[3] Provides physicochemical data on related ethyl/methoxy benzoic acid derivatives.
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